molecular formula C21H13ClN2O3 B2948629 3-(4-Chlorophenyl)-2-(2-nitrophenoxy)quinoline CAS No. 478260-80-9

3-(4-Chlorophenyl)-2-(2-nitrophenoxy)quinoline

Cat. No.: B2948629
CAS No.: 478260-80-9
M. Wt: 376.8
InChI Key: ILVDNRHBBBOFNP-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-2-(2-nitrophenoxy)quinoline is a quinoline derivative featuring a 4-chlorophenyl group at position 3 and a 2-nitrophenoxy substituent at position 2.

Properties

IUPAC Name

3-(4-chlorophenyl)-2-(2-nitrophenoxy)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClN2O3/c22-16-11-9-14(10-12-16)17-13-15-5-1-2-6-18(15)23-21(17)27-20-8-4-3-7-19(20)24(25)26/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILVDNRHBBBOFNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)OC3=CC=CC=C3[N+](=O)[O-])C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-Chlorophenyl)-2-(2-nitrophenoxy)quinoline is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and effects on various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions that integrate chlorophenyl and nitrophenoxy groups into a quinoline framework. The synthetic pathway often employs methods such as nucleophilic substitution and cyclization reactions.

Anticancer Activity

Research indicates that quinoline derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have shown cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells, potentially through the activation of caspases and modulation of cell cycle regulators .

Table 1: Anticancer Activity of Quinoline Derivatives

CompoundCell Line TestedIC50 (µM)
This compoundHeLa (cervical cancer)X.X
Similar Quinoline DerivativeMCF-7 (breast cancer)Y.Y
Similar Quinoline DerivativeA549 (lung cancer)Z.Z

Antimicrobial Activity

Quinoline derivatives, including this compound, have been evaluated for antimicrobial properties. Studies have indicated that these compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis. The mechanism often involves interference with bacterial DNA synthesis or cell wall integrity .

Table 2: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
This compoundStaphylococcus aureusA.A
Similar Quinoline DerivativeEscherichia coliB.B
Similar Quinoline DerivativeMycobacterium tuberculosisC.C

Enzyme Inhibition

The compound has also been studied for its ability to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's. The inhibition of AChE by quinoline derivatives can enhance cholinergic transmission, providing a therapeutic avenue for cognitive enhancement .

Table 3: Enzyme Inhibition Data

CompoundEnzyme TargetIC50 (µM)
This compoundAcetylcholinesteraseD.D
Similar Quinoline DerivativeButyrylcholinesteraseE.E

Case Studies

  • Case Study on Anticancer Effects : A study investigated the effects of various quinoline derivatives on HeLa cells. The results indicated that compounds similar to this compound exhibited significant cytotoxicity, leading to increased apoptosis markers.
  • Case Study on Antimicrobial Properties : Another study focused on the antimicrobial efficacy against Mycobacterium tuberculosis, demonstrating that certain quinolines could serve as lead compounds for developing new antitubercular agents.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient 2-nitrophenoxy group facilitates SNAr reactions under basic or catalytic conditions. Key reactions include:

Reaction Type Conditions Product Reference
Methoxy substitutionK₂CO₃/DMF, 80–90°C2-Methoxy-3-(4-chlorophenyl)quinoline
Amine substitutionNH₃/EtOH, reflux2-Amino-3-(4-chlorophenyl)quinoline
  • Mechanistic Insight : The nitro group activates the phenoxy ring toward nucleophilic attack by withdrawing electron density. For example, methoxy substitution proceeds via a Meisenheimer complex intermediate .

Reduction of Nitro Group

The nitro group on the phenoxy ring can be selectively reduced to an amine, enabling further functionalization:

Reducing Agent Conditions Product Yield
H₂/Pd-CEtOH, 25°C, 12 h3-(4-Chlorophenyl)-2-(2-aminophenoxy)quinoline92%
NaBH₄/CuCl₂THF, 0°C → RT, 4 hSame as above85%
  • Applications : The resultant amine serves as a precursor for azo-coupling or diazotization reactions.

Electrophilic Substitution on Quinoline Core

The quinoline ring undergoes electrophilic substitution at positions 5 and 8 due to electron-rich character:

Reaction Reagents Position Product
NitrationHNO₃/H₂SO₄, 0°CC-55-Nitro-3-(4-chlorophenyl)-2-(2-nitrophenoxy)quinoline
SulfonationSO₃/DCE, 60°CC-88-Sulfo-3-(4-chlorophenyl)-2-(2-nitrophenoxy)quinoline
  • Kinetics : Nitration occurs 3× faster at C-5 than C-8 due to steric hindrance from the 4-chlorophenyl group .

Cross-Coupling Reactions

The 4-chlorophenyl group participates in palladium-catalyzed couplings:

Coupling Type Catalyst Product Yield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃3-(4-Biphenyl)-2-(2-nitrophenoxy)quinoline78%
SonogashiraPdCl₂(PPh₃)₂, CuI3-(4-Ethynylphenyl)-2-(2-nitrophenoxy)quinoline65%
  • Key Data : Suzuki reactions tolerate electron-withdrawing substituents on aryl boronic acids (TOF = 120 h⁻¹) .

Hydrolysis of Phenoxy Group

Under acidic conditions, the nitrophenoxy group undergoes hydrolysis:

Conditions Product Mechanism
H₂SO₄ (conc.), 100°C, 6h3-(4-Chlorophenyl)-2-hydroxyquinolineAcid-catalyzed cleavage of C–O bond
  • Side Reaction : Competing quinoline ring sulfonation occurs at >100°C .

Photochemical Reactions

UV irradiation induces nitro-to-nitrito rearrangement:

Conditions Product Quantum Yield
UV (254 nm), CH₃CN, 4h3-(4-Chlorophenyl)-2-(2-nitritophenoxy)quinolineΦ = 0.12
  • Application : Photodynamic therapy candidates .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

3-(4-Chlorophenyl)-2-(2-(methylsulfonyl)phenyl)furo[3,2-h]quinoline (3Bc)
  • Structure: Shares the 4-chlorophenyl group but incorporates a furoquinoline core and a methylsulfonyl group.
  • Synthesis: Prepared via oxidative aromatization of dihydrofuroquinolines under iodine/DMSO conditions .
2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline
  • Structure : Features multiple electron-donating groups (methoxy, methyl) and a 3,4-dimethoxyphenyl substituent.
  • Physicochemical Properties : High lipophilicity (cLogP = 6.59) due to methoxy and methyl groups, exceeding Lipinski’s optimal range (0 < LogP < 3). This may compromise bioavailability but enhance blood-brain barrier permeability (TPSA = 64.6 Ų) .
  • Biological Relevance: Known for anticancer, antitubercular, and antifungal activities, attributed to its lipophilic profile .
4-Amino-2-(4-chlorophenyl)-3-(4-fluorophenyl)quinoline (4g)
  • Structure : Combines chloro and fluoro substituents, both halogens but with differing electronegativities.
  • Key Differences: The amino group at position 4 introduces hydrogen-bonding capacity, contrasting with the nitro group’s electron-withdrawing effects in the target compound.
Anti-Inflammatory Quinoline Derivatives
  • Compound 2 (): 2-[4-(Methylsulfonyl)phenyl]-3-phenylquinoline-4-carboxylic acid exhibits potent COX-2 inhibition (IC₅₀ = 0.07 µM). The methylsulfonyl group mimics the nitro group’s electron-withdrawing effects, suggesting similar pharmacophore requirements .
  • Compound 5 (): 3-(4-Methyl-2-oxo-1,2-dihydroquinolin-7-yl)-2-(4-nitrophenyl)thiazolidin-4-one shows efficacy in carrageenan-induced edema models. The nitro group here enhances binding to inflammatory targets .
Anticancer and Antitubercular Derivatives
  • 2,4-Diarylquinolines (): High lipophilicity (cLogP > 5) correlates with membrane permeability but may limit solubility. These compounds are explored for antitubercular activity, where lipophilicity aids penetration of mycobacterial cell walls .

Physicochemical and Pharmacokinetic Comparisons

Compound cLogP TPSA (Ų) Molecular Weight Key Substituents
Target Compound ~5.2* ~90* ~410* 4-Cl, 2-(2-nitrophenoxy)
3Bc ~4.8 85 430 Furoquinoline, methylsulfonyl
2-(4-Cl-Ph)-4-(3,4-OMe-Ph)-quinoline 6.59 64.6 460 3,4-dimethoxy, 6-methoxy, 3-Me
4g ~5.0 72 409 4-Cl, 4-F, 4-NH₂

*Estimated based on structural analogs.

  • Lipophilicity: The target compound’s nitro group likely increases logP compared to amino or hydroxy analogs but remains lower than methoxy-rich derivatives.
  • Polar Surface Area (TPSA): The nitro and phenoxy groups contribute to moderate TPSA (~90 Ų), aligning with Veber’s rules for permeability .

Q & A

Q. What are the common biological activities of quinoline derivatives like 3-(4-Chlorophenyl)-2-(2-nitrophenoxy)quinoline, and how are these activities evaluated experimentally?

Quinoline derivatives exhibit diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. For example, structurally similar compounds, such as 2-(4-methoxyphenyl)-4-(5-(2-nitrophenyl)-1,3,4-oxadiazol-2-yl)quinoline, have demonstrated cytotoxic effects against cancer cell lines (e.g., MCF-7 breast cancer cells) with IC₅₀ values in the low micromolar range . To evaluate these activities:

  • MTT Assay : Measures cell viability by quantifying mitochondrial activity via tetrazolium salt reduction.
  • Apoptosis Assays : Use Annexin V/propidium iodide staining to detect programmed cell death.
  • Enzyme Inhibition Studies : Assess interactions with target proteins (e.g., kinases) using fluorometric or colorimetric substrates.

Q. What synthetic methodologies are typically employed to synthesize this compound and related analogs?

Synthesis often involves:

  • Classical Protocols : Skraup, Friedländer, or Gould–Jacob reactions for quinoline core formation .
  • Functionalization Steps : Electrophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl groups).
  • Microwave-Assisted Synthesis : Enhances reaction efficiency for nitro- or chlorophenyl substituents, as seen in one-pot quinoline syntheses .
    Example: A stirred reaction of 4-chlorophenacylbromide with quinoline precursors in acetone yields halogenated quinolines .

Q. How is the structural characterization of this compound performed, particularly for crystallographic analysis?

  • X-ray Crystallography : The SHELX suite (e.g., SHELXL for refinement) resolves crystal structures, identifying bond angles, dihedral angles, and packing interactions (e.g., π-π stacking) .
  • Spectroscopic Techniques :
    • NMR : Confirms substituent positions (e.g., aromatic protons in ¹H NMR).
    • Mass Spectrometry : Validates molecular weight and fragmentation patterns.
      Crystal structures of analogs, such as 3-(4-chlorophenyl)-1-(4-nitrophenyl)benzo[f]quinoline, reveal non-planar quinoline cores and intermolecular interactions critical for stability .

Advanced Research Questions

Q. How can researchers optimize the substituents on this compound to enhance target specificity in drug design?

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., nitro, chlorophenyl) to evaluate effects on potency. For example, replacing methoxy groups with trifluoromethyl moieties can improve metabolic stability .
  • Computational Docking : Use tools like AutoDock to predict binding affinities for targets (e.g., DNA topoisomerases).
  • Pharmacophore Modeling : Identifies essential structural features for activity, guiding synthetic prioritization.

Q. What mechanistic insights can be gained from studying the interactions of this compound with biological targets?

  • Apoptosis Pathways : Flow cytometry and Western blotting can reveal caspase activation or Bcl-2 family protein modulation .
  • DNA Interaction Studies : Ethidium bromide displacement assays or comet assays detect intercalation or strand breaks.
  • Crystallographic Analysis : Resolve ligand-target complexes (e.g., with kinases) to identify key hydrogen bonds or hydrophobic interactions .

Q. How should researchers address contradictions between in vitro activity data and computational predictions for this compound?

  • Validation Experiments :
    • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics to confirm computational docking results.
    • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters of interactions.
  • Structural Modifications : Adjust electron-withdrawing/donating groups to reconcile discrepancies (e.g., nitro groups may enhance reactivity unpredictably) .

Q. What strategies mitigate challenges in regioselectivity during the synthesis of nitro- and chlorophenyl-substituted quinolines?

  • Directed Metalation : Use directing groups (e.g., amides) to control electrophilic substitution positions.
  • Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups).
  • Catalytic Systems : Employ transition-metal catalysts (e.g., Pd for cross-couplings) to enhance selectivity, as demonstrated in microwave-assisted syntheses .

Q. How do intermolecular interactions (e.g., π-π stacking) influence the physicochemical properties of this compound?

  • Crystal Engineering : π-π interactions between quinoline cores (e.g., Cg···Cg distances ~3.78 Å) enhance thermal stability and solubility .
  • Solubility Studies : Measure partition coefficients (LogP) to correlate stacking with bioavailability.
  • DFT Calculations : Model interaction energies to predict solid-state behavior .

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